Cas no 588-95-4 (Benzaldehyde,4-fluoro-, oxime, [C(Z)]-)
588-95-4 structure
Product Name:Benzaldehyde,4-fluoro-, oxime, [C(Z)]-
CAS-Nr.:588-95-4
MF:C7H6FNO
MW:139.127045154572
MDL:MFCD00133101
CID:374426
PubChem ID:6436078
Update Time:2025-06-08
Benzaldehyde,4-fluoro-, oxime, [C(Z)]- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzaldehyde,4-fluoro-, oxime, [C(Z)]-
- 4-FLUOROBENZALDEHYDE OXIME
- 4-FLUOROBENZALDOXIME
- (Z)-4-Fluorobenzaldehyde oxime
- (Z)-4-fluorobenzaldoxime
- (Z)-p-fluorobenzaldehyde oxime
- 4-Fluor-benzaldehyd-seqcis-oxim
- 4-fluoro-benzaldehyde seqcis-oxime
- Einecs 209-628-1
- syn-4-fluorobenzaldoxime
- Z-p-fluorobenzaldoxime
- 459-23-4
- N-[(4-fluorophenyl)methylidene]hydroxylamine
- 7304-35-0
- 4-Fluorobenzaldehydeoxime
- Z49568341
- FSKSLWXDUJVTHE-UITAMQMPSA-N
- (c(E))-4-Fluorobenzaldehyde oxime
- MS-8951
- CHEMBL2420346
- syn-p-Fluorobenzaldehyde oxime
- SCHEMBL203663
- CS-B1571
- UNII-R4E5N38TPU
- (E)-N-[(4-FLUOROPHENYL)METHYLIDENE]HYDROXYLAMINE
- FSKSLWXDUJVTHE-WEVVVXLNSA-
- 4-Fluorobenzaldehyde oxime, Z-
- Benzaldehyde,p-fluoro-,oxime
- (1E)-4-fluorobenzaldehyde oxime
- F3147-4338
- (Z)-4-fluoro-benzaldehyde oxime
- p-Fluorobenzaldehyde oxime
- (E)-4-fluorobenzaldehyde oxime
- 3WAW4H2CAE
- (NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine
- ANTI-4-FLUOROBENZALDOXIME
- p-fluorobenzaldoxime
- (Z)-N-[(4-FLUOROPHENYL)METHYLIDENE]HYDROXYLAMINE
- NS00043000
- UNII-3WAW4H2CAE
- EN300-15683
- AKOS001042400
- Benzaldehyde, 4-fluoro-, oxime, (c(E))-
- [C(E)]-4-Fluorobenzaldehyde oxime
- AKOS025310432
- R4E5N38TPU
- (E)-p-Fluorobenzaldehyde oxime
- Benzaldehyde, 4-fluoro-, oxime, [C(E)]-
- LS-13259
- 588-95-4
- A832063
- InChI=1/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+
- 4-Fluorobenzaldehyde oxime #
- MFCD00133101
-
- MDL: MFCD00133101
- Inchi: 1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+
- InChI-Schlüssel: FSKSLWXDUJVTHE-WEVVVXLNSA-N
- Lächelt: FC1C=CC(/C=N/O)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 139.04300
- Monoisotopenmasse: 139.043
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 119
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topologische Polaroberfläche: 32.6A^2
Experimentelle Eigenschaften
- Dichte: 1.14
- Schmelzpunkt: 82-85 °C(lit.)
- Siedepunkt: 194.9 °C at 760 mmHg
- Flammpunkt: 71.7 °C
- PSA: 32.59000
- LogP: 1.63380
Benzaldehyde,4-fluoro-, oxime, [C(Z)]- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| abcr | AB134952-1 g |
4-Fluorobenzaldoxime, 98%; . |
588-95-4 | 98% | 1g |
€76.10 | 2022-06-12 | |
| abcr | AB134952-5 g |
4-Fluorobenzaldoxime, 98%; . |
588-95-4 | 98% | 5g |
€138.80 | 2022-06-12 | |
| abcr | AB134952-25 g |
4-Fluorobenzaldoxime, 98%; . |
588-95-4 | 98% | 25g |
€311.30 | 2023-05-21 | |
| abcr | AB134952-25g |
4-Fluorobenzaldoxime, 98%; . |
588-95-4 | 98% | 25g |
€204.10 | 2025-02-15 |
Benzaldehyde,4-fluoro-, oxime, [C(Z)]- Verwandte Literatur
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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